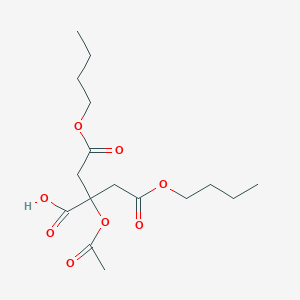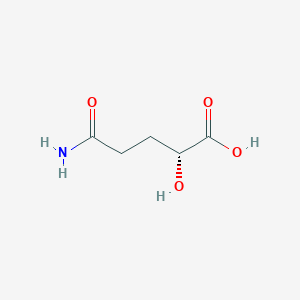
(2R)-5-amino-2-hydroxy-5-oxopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-5-amino-2-hydroxy-5-oxopentanoic acid is a chiral amino acid derivative with significant importance in various scientific fields. This compound is known for its unique structure, which includes both amino and hydroxy functional groups, making it a versatile intermediate in organic synthesis and biochemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-5-amino-2-hydroxy-5-oxopentanoic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a keto acid, in the presence of a chiral catalyst. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with a solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve biocatalytic processes using enzymes or microorganisms that can selectively produce the desired enantiomer. These methods are advantageous due to their high selectivity and environmentally friendly nature. Additionally, chemical synthesis routes involving chiral auxiliaries or resolution of racemic mixtures are also employed on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-5-amino-2-hydroxy-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The keto group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products
Oxidation: Formation of 5-amino-2-oxo-5-oxopentanoic acid.
Reduction: Formation of 5-amino-2-hydroxy-5-hydroxypentanoic acid.
Substitution: Formation of amides or esters depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
(2R)-5-amino-2-hydroxy-5-oxopentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor in the biosynthesis of various natural products and secondary metabolites.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a catalyst in asymmetric synthesis.
Wirkmechanismus
The mechanism of action of (2R)-5-amino-2-hydroxy-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved often include metabolic or signaling pathways where the compound plays a regulatory role.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R)-2-amino-3-hydroxypropanoic acid:
(2R)-2-amino-3-hydroxybutanoic acid: Another similar compound with a different carbon chain length and functional group arrangement.
Uniqueness
(2R)-5-amino-2-hydroxy-5-oxopentanoic acid is unique due to its specific stereochemistry and functional group arrangement, which confer distinct chemical reactivity and biological activity. Its ability to participate in a variety of chemical reactions and its role in biochemical pathways make it a valuable compound in research and industry.
Eigenschaften
Molekularformel |
C5H9NO4 |
|---|---|
Molekulargewicht |
147.13 g/mol |
IUPAC-Name |
(2R)-5-amino-2-hydroxy-5-oxopentanoic acid |
InChI |
InChI=1S/C5H9NO4/c6-4(8)2-1-3(7)5(9)10/h3,7H,1-2H2,(H2,6,8)(H,9,10)/t3-/m1/s1 |
InChI-Schlüssel |
YEQXTNAAHMATGV-GSVOUGTGSA-N |
Isomerische SMILES |
C(CC(=O)N)[C@H](C(=O)O)O |
Kanonische SMILES |
C(CC(=O)N)C(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline](/img/structure/B15292096.png)

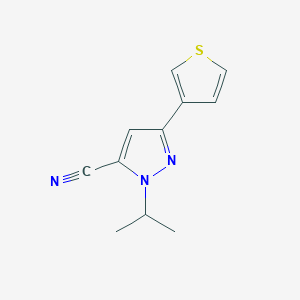
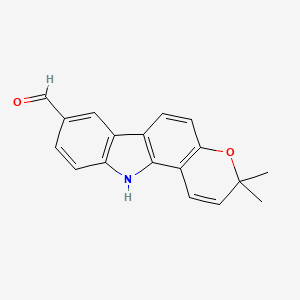
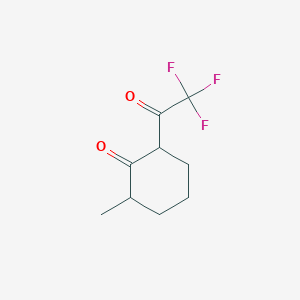
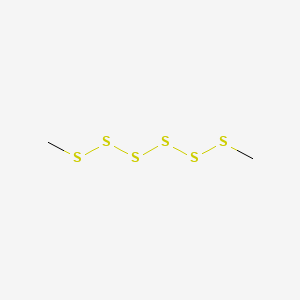

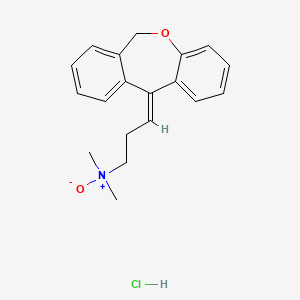
![4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3,5-Difluoroaniline](/img/structure/B15292148.png)

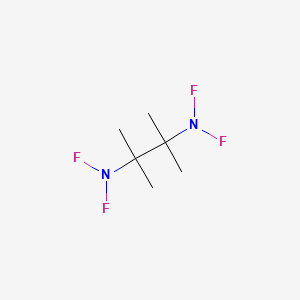
![3-(Acetylamino)-2-[[[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]amino]carbonyl]benzoic Acid (Apremilast Benzoic Acid)](/img/structure/B15292178.png)
![2-[Bromo(difluoro)methyl]-5-fluoro-1,3-benzoxazole](/img/structure/B15292183.png)
